molecular formula C8H9NO3 B1322449 2-Methoxy-6-methylnicotinic acid CAS No. 72918-10-6

2-Methoxy-6-methylnicotinic acid

Cat. No. B1322449
CAS RN: 72918-10-6
M. Wt: 167.16 g/mol
InChI Key: CLNDEEXLZYTRKR-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnicotinic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives have been synthesized and studied for their chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science. For instance, the synthesis of a pharmaceutical intermediate structurally similar to 2-methoxy-6-methylnicotinic acid is described, involving palladium-catalyzed reactions . Additionally, the coordination of a related ligand, 6-methyl-2-oxonicotinate, with transition metal ions has been investigated, revealing diverse structural arrangements and magnetic properties . Complexes derived from 6-methylnicotinic acid have been synthesized and characterized, providing insights into the influence of metal coordination on intermolecular interactions .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed cyanation/reduction sequences , electrochemical methods , and microwave-assisted techniques . For example, the practical synthesis of a key pharmaceutical intermediate is achieved through regioselective chlorination and selective monodechlorination, followed by coupling of the building blocks . Another approach utilizes microwave-induced reactions for regioselective methoxylation and esterification, combined with flow reaction technologies for deprotection .

Molecular Structure Analysis

The molecular structures of compounds related to 2-methoxy-6-methylnicotinic acid have been elucidated using various analytical techniques. For instance, the coordination of 6-methyl-2-oxonicotinate with transition metals results in a range of structural motifs, from isolated complexes to one-dimensional arrays and three-dimensional frameworks . Similarly, complexes derived from 6-methylnicotinic acid exhibit different geometries and dimensionalities, influenced by the metal ions involved .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes coordination with metal ions, which leads to the formation of complexes with varying magnetic properties and structural diversity . The ligand 6-methyl-2-oxonicotinate shows prototropy in solution, leading to different coordination species . The interaction of 6-methylnicotinic acid with transition metals affects the intermolecular interactions, as evidenced by Hirshfeld surface and fingerprint plot analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectral analysis and antibacterial studies. Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been prepared using microwave irradiation and exhibit octahedral coordination as determined by FT-IR and UV-Visible spectroscopy . These complexes have also been screened for antibacterial activity, demonstrating potential pharmaceutical applications .

Scientific Research Applications

Antibacterial Studies

2-Methoxy-6-methylnicotinic acid is involved in the synthesis of metal complexes that have demonstrated antibacterial properties. Studies have shown these complexes to be effective against bacteria such as Escherichia coli, Staphylococcus aureus, and Bascillus subtilis (Verma & Bhojak, 2018).

Enrichment and Degradation by Microorganisms

Microorganisms capable of degrading 2-Methoxy-6-methylnicotinic acid have been identified, showing potential applications in bioremediation and microbial processes. These organisms can catalyze regioselective hydroxylation, which is important in environmental cleanup and industrial applications (Tinschert et al., 1997).

Microbial Production

2-Methoxy-6-methylnicotinic acid is utilized by certain microbes for the production of valuable chemical compounds. This application is significant in the field of biotechnology and industrial chemistry (Ueda & Sashida, 1998).

Synthesis of Pharmaceutical Compounds

This compound is also utilized in the synthesis of pharmaceuticals. For instance, it's used in the synthesis of compounds with potential applications in medicine, demonstrating the versatility and importance of 2-Methoxy-6-methylnicotinic acid in drug development and synthesis (Achenbach & Schwinn, 1994).

Magnetic Properties in Coordination Compounds

Research involving 2-Methoxy-6-methylnicotinic acid also extends to the field of materials science, particularly in studying the magnetic properties of coordination compounds. This has implications for developing new materials with unique magnetic properties (Razquin-Bobillo et al., 2022).

Photochemical Reactions

It's involved in photochemical reactions leading to the formation of novel compounds. This has potential applications in the field of photochemistry and materials science (Sakamoto et al., 2002).

properties

IUPAC Name

2-methoxy-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNDEEXLZYTRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylnicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VA Khaldeeva, NI Shramm, NA Podushkina… - Pharmaceutical …, 1983 - Springer
… found that with short boiling of the alcoholic solutions of compounds II-V with diethyl oxalate, they are converted into N-arylN1-ethoxalylamidines of 2-methoxy-6-methylnicotinic acid (X-…
Number of citations: 3 link.springer.com
LA Litvinova, SA Andronati, GV Lempart… - Pharmaceutical …, 1983 - Springer
… found that with short boiling of the alcoholic solutions of compounds II-V with diethyl oxalate, they are converted into N-arylN1-ethoxalylamidines of 2-methoxy-6-methylnicotinic acid (X-…
Number of citations: 1 link.springer.com
K Iio, NG Ramesh, A Okajima, K Higuchi… - The Journal of …, 2000 - ACS Publications
… /Et 2 O to give 4-(carboxymethyl)-2-methoxy-6-methylnicotinic acid (900 mg, 99%) as pale … To a suspension of 4-(carboxymethyl)-2-methoxy-6-methylnicotinic acid (358 mg, 1.59 mmol…
Number of citations: 25 pubs.acs.org

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